1-(3-Chloro-4-fluorophenyl)piperazine
Description
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is a phenylpiperazine derivative characterized by a chloro-fluoro substitution pattern on the phenyl ring at positions 3 and 4. It has garnered attention in both forensic and pharmacological research due to its structural uniqueness and biological activity. Synthetically, 3,4-CFPP is prepared via nucleophilic substitution reactions involving intermediates like 3-chloro-4-fluorobenzyl bromide and tert-butyl piperazine-1-carboxylate, followed by deprotection with trifluoroacetic acid (TFA) . Analytically, it serves as a reference standard (CAS: 95884-48-3) for forensic identification of new psychoactive substances (NPS) due to its detection in illegal products .
Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
MKXFXPRJCBUTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Piperazine Derivatives
*Predicted using ChemAxon software.
Pharmacological and Functional Comparisons
Metabolic Stability and Toxicity
- The 4-fluoro group in 3,4-CFPP enhances metabolic stability by resisting oxidative degradation, a limitation observed in mCPP .
- Compared to 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compound 5a), 3,4-CFPP exhibits lower cytotoxicity (e.g., 5a: GI50 = 2.1 µM in HEPG2), suggesting a safer profile for therapeutic use .
Functional Group Modifications and SAR Insights
- Piperazine Core Modifications : Replacement of the piperazine core with triazol-4-amine (e.g., compound 3a) reduces tyrosinase inhibition (IC50: >10 µM), underscoring the necessity of the piperazine moiety in 3,4-CFPP for enzyme interaction .
- Benzyl vs. Phenyl Substituents : 1-(3-Chloro-4-fluorobenzyl)piperazine derivatives (e.g., compound 6) show enhanced tyrosinase binding compared to 4-fluorobenzyl analogs due to improved π-π stacking and halogen bonding .
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